molecular formula C6H7Na3O8 B3392759 DL-Isocitric acid trisodium salt hydrate CAS No. 1313437-26-1

DL-Isocitric acid trisodium salt hydrate

Cat. No.: B3392759
CAS No.: 1313437-26-1
M. Wt: 276.08
InChI Key: BPEHKAXIRZOKIS-UHFFFAOYSA-K
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Description

DL-Isocitric acid trisodium salt hydrate is a chemical compound with the molecular formula C6H5Na3O7·xH2O. It is a trisodium salt of isocitric acid and is commonly used in various scientific and industrial applications. This compound is a white to almost white crystalline powder that is slightly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Isocitric acid trisodium salt hydrate can be synthesized through the neutralization of isocitric acid with sodium hydroxide. The reaction typically involves dissolving isocitric acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the crystalline trisodium salt hydrate .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The process involves the use of industrial-grade isocitric acid and sodium hydroxide, with precise control over reaction conditions to ensure high yield and purity. The final product is often dried and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

DL-Isocitric acid trisodium salt hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

DL-Isocitric acid trisodium salt hydrate has a wide range of applications in scientific research:

Mechanism of Action

DL-Isocitric acid trisodium salt hydrate exerts its effects primarily through its role in the citric acid cycle. It acts as a substrate for the enzyme isocitrate dehydrogenase, which catalyzes the conversion of isocitrate to alpha-ketoglutarate. This reaction is crucial for cellular respiration and energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-Isocitric acid trisodium salt hydrate is unique due to its specific role in the citric acid cycle and its ability to undergo various chemical reactions. Its structural features, such as the presence of a hydroxyl group, distinguish it from other similar compounds .

Properties

IUPAC Name

trisodium;1-hydroxypropane-1,2,3-tricarboxylate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.3Na.H2O/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;;1H2/q;3*+1;/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEHKAXIRZOKIS-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Na3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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